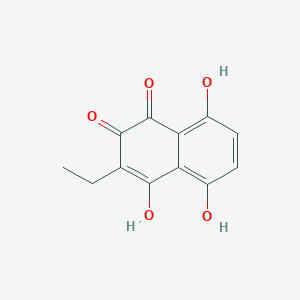
6-Ethyl-5,7,8-trihydroxynaphthalene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethyl-5,7,8-trihydroxynaphthalene-1,4-dione is a chemical compound with the molecular formula C₁₂H₁₀O₅ It belongs to the class of naphthoquinones, which are characterized by a naphthalene ring system with two ketone substitutions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-5,7,8-trihydroxynaphthalene-1,4-dione typically involves the functionalization of a naphthalene core. One common method includes the alkylation of a naphthoquinone derivative followed by hydroxylation. The reaction conditions often involve the use of strong bases and oxidizing agents to achieve the desired substitutions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactions using similar synthetic routes but optimized for higher yields and purity. The process might include steps such as recrystallization and purification through chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
6-Ethyl-5,7,8-trihydroxynaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions include various substituted naphthoquinones and hydroquinones, which can have different functional groups attached to the naphthalene ring system.
Scientific Research Applications
6-Ethyl-5,7,8-trihydroxynaphthalene-1,4-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in developing new therapeutic agents.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 6-ethyl-5,7,8-trihydroxynaphthalene-1,4-dione involves its interaction with various molecular targets. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This property is exploited in its antimicrobial and anticancer activities, where the generated ROS can damage cellular components, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
- Lawsone (2-hydroxy-1,4-naphthoquinone)
- Juglone (5-hydroxy-1,4-naphthoquinone)
- Plumbagin (5-hydroxy-2-methyl-1,4-naphthoquinone)
Uniqueness
6-Ethyl-5,7,8-trihydroxynaphthalene-1,4-dione is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties. Its additional hydroxyl groups and ethyl substitution differentiate it from other naphthoquinones, potentially leading to unique reactivity and applications.
Properties
CAS No. |
13378-85-3 |
|---|---|
Molecular Formula |
C12H10O5 |
Molecular Weight |
234.20 g/mol |
IUPAC Name |
3-ethyl-4,5,8-trihydroxynaphthalene-1,2-dione |
InChI |
InChI=1S/C12H10O5/c1-2-5-10(15)8-6(13)3-4-7(14)9(8)12(17)11(5)16/h3-4,13-15H,2H2,1H3 |
InChI Key |
CPBUQJWBAUJUHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C2=C(C=CC(=C2C(=O)C1=O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diethyl [(4-methoxyphenyl)methylene]biscarbamate](/img/structure/B14710988.png)
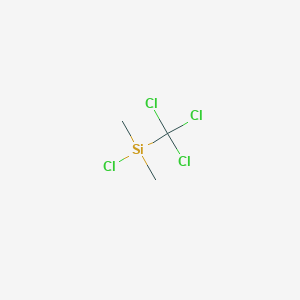
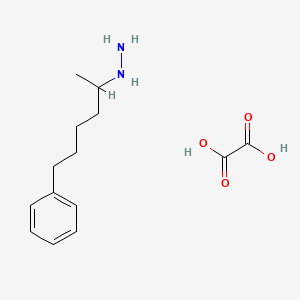

![1-(2-chloroethyl)-3-[(1R,2R)-2-(2-chloroethylcarbamoylamino)cyclohexyl]urea](/img/structure/B14711008.png)



![N-[(Z)-(2,4-dioxo-1H-pyrimidin-6-yl)methylideneamino]pyridine-4-carboxamide](/img/structure/B14711032.png)

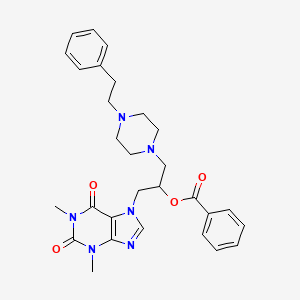
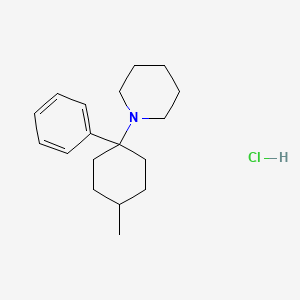
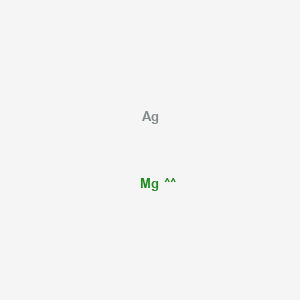
![1-[Bis(benzylsulfanyl)methyl]-4-nitrobenzene](/img/structure/B14711056.png)
